molecular formula C12H12N4O4 B095347 ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 16459-35-1

ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B095347
CAS No.: 16459-35-1
M. Wt: 276.25 g/mol
InChI Key: IQYXMFOQGPEJHU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (ENAP) is an organic compound used in various scientific experiments and research. It is a pyrazole derivative that is composed of an ethyl group attached to a nitrogen atom and a nitro group attached to a phenyl group. ENAP is an important reagent for organic synthesis, and it has been used in a variety of research applications, including as a protein inhibitor, a drug, and as a catalyst.

Scientific Research Applications

Synthetic Utility and Chemical Reactivity

The chemistry of pyrazoline derivatives, including compounds structurally related to ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, is rich and varied, enabling the synthesis of a broad spectrum of heterocyclic compounds. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one have been shown to be valuable building blocks for creating a diverse array of heterocyclic structures, such as pyrazolo-imidazoles and spiropyrans, under mild reaction conditions. This versatility underscores the significance of pyrazole derivatives in heterocyclic synthesis and the development of dyes and other functional materials (Gomaa & Ali, 2020).

Biological Applications and Therapeutic Potential

Pyrazoline and its derivatives have been extensively studied for their broad spectrum of biological activities. Recent advances have highlighted the therapeutic applications of pyrazolines, showcasing their potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer agents, and more. The diverse pharmacological profiles of these compounds are attributed to their structural versatility and the possibility of tailoring their properties through functionalization. This makes them promising candidates for drug development and other therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Mechanism of Action

Mode of Action

It’s worth noting that related compounds, such as 5-amino-1,2,4-thiadiazoles, have been found to exhibit potent antibacterial activity . This suggests that ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate may interact with bacterial cells in a similar manner, potentially disrupting essential cellular processes.

Biochemical Pathways

It is known that similar compounds, such as 5-amino-1,2,4-thiadiazoles, have shown promising antibacterial activity . This suggests that this compound may affect similar biochemical pathways, potentially disrupting essential cellular processes in bacteria.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

It is known that similar compounds, such as 5-amino-1,2,4-thiadiazoles, have shown promising antibacterial activity . This suggests that this compound may have similar effects, potentially disrupting essential cellular processes in bacteria.

Action Environment

It is known that the compound is a solid at room temperature , which could influence its stability and efficacy under different environmental conditions.

Properties

IUPAC Name

ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-3-5-9(6-4-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYXMFOQGPEJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369443
Record name ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

16459-35-1
Record name ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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